An In-Depth Technical Guide to the Physicochemical Properties of 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid HCl
An In-Depth Technical Guide to the Physicochemical Properties of 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid HCl
Executive Summary: 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride is a non-natural, bicyclic amino acid derivative that has garnered significant interest in medicinal chemistry and materials science. Its defining feature is the bicyclo[2.2.2]octane (BCO) core, a highly rigid and symmetrical cage-like structure. This unique geometry locks the relative orientation of the amino and carboxylic acid functional groups, making it an exceptional scaffold for the rational design of bioactive molecules and a model system for studying non-conjugative electronic effects.[1][2] This guide provides a comprehensive analysis of its core physicochemical properties, detailing the established methodologies for their characterization and explaining the scientific rationale behind these experimental choices for researchers, scientists, and drug development professionals.
Introduction to a Structurally Constrained Scaffold
The Bicyclo[2.2.2]octane (BCO) Core: A Foundation for Rational Design
The bicyclo[2.2.2]octane framework is a cornerstone of modern chemical synthesis due to its high degree of symmetry and conformational rigidity.[1] Unlike flexible aliphatic chains or conformationally dynamic cycloalkanes, the BCO cage provides a well-defined and predictable three-dimensional arrangement of substituents. This allows for the precise positioning of functional groups to interact with biological targets such as enzyme active sites or protein receptors, a critical advantage in drug discovery.[1][2] Furthermore, the rigid separation of substituents at the C1 and C4 bridgehead positions prevents any through-bond resonance, making BCO derivatives ideal substrates for quantifying the pure inductive and through-space field effects of functional groups.[1]
4-Aminobicyclo[2.2.2]octane-1-carboxylic acid HCl: Structure and Significance
This molecule incorporates a primary amino group at the C4 position and a carboxylic acid at the C1 position, presented as its hydrochloride salt. The presence of both acidic and basic moieties gives it the potential to exist as a zwitterion under certain pH conditions. Its primary application is as a key building block or intermediate in the synthesis of pharmaceuticals, particularly for CNS active agents and novel antiviral compounds.[3][4] The constrained nature of the scaffold is leveraged to create potent and selective inhibitors, such as those targeting the MDM2 protein in cancer therapy.[5]
Caption: Structure of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid HCl.
Core Physicochemical Properties
A summary of the fundamental physicochemical properties is presented below, followed by a detailed exploration of their determination and significance.
| Property | Value | Source |
| CAS Number | 854214-59-8 | [6] |
| Molecular Formula | C₉H₁₆ClNO₂ | |
| Molecular Weight | 205.68 g/mol | |
| Appearance | White to off-white crystalline solid/powder | [3] |
| Solubility | Soluble in water, slightly soluble in ethanol | [3] |
| Predicted LogP | -2.1 (for free base) | [7] |
| Stability | High chemical stability, non-hygroscopic | [3] |
| Storage | Sealed in a dry environment at room temperature |
Melting Point and Thermal Behavior
While a specific melting point for the hydrochloride salt is not consistently reported in public literature, a related amide derivative melts in the range of 180-185°C.[3] The definitive determination of the melting point and thermal stability profile requires Differential Scanning Calorimetry (DSC).
Expert Insight: DSC is the preferred method over a simple melting point apparatus because it provides a complete thermodynamic profile. It can reveal not just the onset of melting but also the peak melting temperature, the enthalpy of fusion, and detect potential polymorphic transitions, desolvation events, or decomposition, which are critical parameters for drug formulation and stability assessment.
Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
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Sample Preparation: Accurately weigh 3-5 mg of the compound into a non-hermetic aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.
-
Thermal Program: Equilibrate the cell at 25°C. Ramp the temperature at a controlled rate, typically 10°C/min, up to a temperature well beyond the expected melting point (e.g., 250°C).
-
Data Analysis: The melting point is identified as the onset or peak of the endothermic event on the resulting thermogram. The integrated area of this peak corresponds to the heat of fusion.
Caption: Workflow for DSC analysis.
Solubility Profile
The compound is reported as being soluble in water and slightly soluble in ethanol.[3]
Expert Insight: The high aqueous solubility is a direct and intended consequence of its formulation as a hydrochloride salt. The protonation of the highly basic primary amino group to form an ammonium salt (R-NH₃⁺Cl⁻) introduces ionic character, which is highly favorable for solvation by polar protic solvents like water. This property is paramount for its use in biological assays and for developing aqueous formulations for preclinical studies.
Protocol 2: Aqueous Solubility Determination by the Shake-Flask Method (OECD 105)
-
Preparation: Add an excess amount of the compound to a known volume of deionized water (e.g., 10 mL) in a glass flask at a constant temperature (typically 25°C).
-
Equilibration: Agitate the flask at a constant speed for 24 hours to ensure equilibrium is reached. A secondary measurement at 48 hours is performed to confirm that saturation has been achieved.
-
Phase Separation: Allow the suspension to settle. Centrifuge the sample at high speed to pellet all undissolved solid.
-
Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS. The resulting concentration is the equilibrium solubility.
Ionization and Partitioning Behavior
Acid-Base Properties (pKa)
As a molecule with both a carboxylic acid and an amino group, 4-aminobicyclo[2.2.2]octane-1-carboxylic acid has two distinct ionization constants (pKa values).
Expert Insight:
-
pKa₁ (Carboxylic Acid): The pKa of the carboxylic acid group is influenced by the electron-withdrawing inductive effect of the protonated amino group (NH₃⁺) transmitted through the rigid BCO framework. Studies on related 4-substituted BCO-1-carboxylic acids show pKa values ranging from 5.90 (for a -CN substituent) to 6.33 (for an -OH substituent).[2] Therefore, the pKa for the carboxylic acid group of the title compound is expected to be in the range of 5.5-6.5.
-
pKa₂ (Amino Group): The pKa of the conjugate acid of the amino group (R-NH₃⁺) is expected to be in the typical range for a primary aliphatic amine, approximately 9.5-10.5. The rigidity of the scaffold isolates it from any resonance effects, making its basicity predictable.
These two pKa values dictate the net charge of the molecule at any given pH, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) properties.
Caption: Predominant ionization states as a function of pH.
Protocol 3: pKa Determination by Potentiometric Titration
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Solution Preparation: Prepare an aqueous solution of the compound at a known concentration (e.g., 0.01 M).
-
Titration (Acidic): Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH). Record the pH after each incremental addition of the titrant.
-
Titration (Basic): In a separate experiment, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the second pKa.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The first derivative of the plot can be used to accurately locate the equivalence points.
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the molecular structure.
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¹H NMR: The spectrum is expected to be complex in the aliphatic region (approx. 1.5-3.5 ppm). Due to the molecule's symmetry, the protons on the three equivalent ethylene bridges (-CH₂-CH₂-) will give rise to distinct multiplets. The absence of signals in the olefinic (5-6 ppm) or aromatic (7-8 ppm) regions confirms the saturated bicyclic nature.
-
¹³C NMR: The spectrum will show characteristic signals for the carboxyl carbon (~175-180 ppm), the two bridgehead carbons (C1 and C4), and the carbons of the ethylene bridges. The number of signals will reflect the C₂ symmetry of the molecule.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used for unambiguous confirmation of the elemental composition.
-
Expected Ion: In positive ion mode ESI-MS, the expected ion is the protonated free base [M+H]⁺, corresponding to the molecular formula C₉H₁₆NO₂⁺. The calculated monoisotopic mass for this ion is 170.1176 Da.[7]
-
Fragmentation: Tandem MS (MS/MS) would likely show characteristic neutral losses, such as the loss of water (H₂O) and formic acid (HCOOH), which are common fragmentation pathways for amino acids.
Infrared (IR) Spectroscopy
IR spectroscopy is used to verify the presence of key functional groups.
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O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid.
-
N-H Stretch: Absorption bands in the ~3000-3200 cm⁻¹ region, corresponding to the N-H stretching vibrations of the R-NH₃⁺ group.
-
C-H Stretch: Sharp peaks just below 3000 cm⁻¹ from the aliphatic C-H bonds of the BCO cage.
-
C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ for the carbonyl group of the carboxylic acid.
Stability and Storage
The compound is described as a chemically stable, non-hygroscopic crystalline solid.[3] This physical stability is advantageous for handling, formulation, and long-term storage. The rigid, saturated BCO core is inherently resistant to many common degradation pathways.
Recommended Storage: To ensure long-term integrity, the material should be stored in a tightly sealed container in a dry environment at room temperature, protected from light and moisture.[3]
Conclusion
4-Aminobicyclo[2.2.2]octane-1-carboxylic acid HCl is a well-defined chemical entity whose value lies in its structural rigidity. Its physicochemical properties, particularly its high aqueous solubility and predictable ionization behavior, make it an attractive and versatile building block for drug discovery and development. The analytical protocols detailed herein represent a self-validating system for the comprehensive characterization of this and related compounds, providing the foundational data necessary for its effective application in advanced scientific research.
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